N-nitrosodiethylamine
Overview
Description
N-nitrosodiethylamine is an organic compound with the chemical formula C₄H₁₀N₂O. It is a member of the nitrosamines, a class of compounds known for their carcinogenic properties. This compound is a light-sensitive, volatile, clear yellow oil that is soluble in water, lipids, and other organic solvents. It has an amine or aromatic odor and is used as a gasoline and lubricant additive, antioxidant, and stabilizer for industrial materials .
Mechanism of Action
Target of Action
N-Nitrosodiethylamine (NDEA) is a potent carcinogen that primarily targets the liver . It is associated with changes in DNA repair and replication-related enzymes . NDEA is also known to affect DNA integrity, likely through a process called alkylation .
Mode of Action
NDEA interacts with its targets, primarily the liver cells, by inducing a wide array of oncogenic mutations . This interaction leads to significant changes in the cellular environment, triggering the development of tumors. The biotransformation of NDEA is initiated through a cytochrome P450-dependent α-hydroxylation .
Biochemical Pathways
NDEA affects various biochemical pathways. It perturbs amino acid biosynthesis, including arginine . It also impacts DNA damage repair and mitochondrial genome maintenance . The formation of NDEA in the environment is one of the ways nitrogen compounds transform, leading to the creation of toxic substances exhibiting carcinogenic, mutagenic, and teratogenic properties .
Pharmacokinetics
It is known that ndea is a volatile compound that can be absorbed by the body through ingestion, inhalation, or skin contact . Once in the body, it is metabolized by the liver and excreted through urine .
Result of Action
The primary result of NDEA’s action is the induction of liver tumorigenesis . It is carcinogenic and mutagenic, affecting DNA integrity and leading to a variety of mutations . This can result in the development of hepatocellular carcinoma, a type of liver cancer .
Action Environment
The action of NDEA can be influenced by various environmental factors. It is found in various sources, including water, tobacco smoke, cured foods, fried foods, and many alcoholic beverages . The presence of nitrogen-containing compounds, precursors of nitrosamines, in the environment can lead to the formation of NDEA . Furthermore, the presence of NDEA in medicines has led to regulatory actions, including market recalls .
Biochemical Analysis
Biochemical Properties
NDEA interacts with various biomolecules in the body. It affects DNA integrity, probably by alkylation . This interaction with DNA is crucial in its role in biochemical reactions. The metabolic activation and degradation of NDEA by cytochrome P4502E1 produces formaldehyde and methanol that would degrade further .
Cellular Effects
NDEA has significant effects on various types of cells and cellular processes. It influences cell function by affecting DNA integrity, probably by alkylation . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, NDEA has been found to perturb amino acid biosynthesis, including arginine, as well as DNA damage repair and mitochondrial genome maintenance in yeast .
Molecular Mechanism
The mechanism of action of NDEA involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The formation of NDEA includes five processes: nucleophilic substitution, aminyl radical generation, oxidation of radical by O2, N-nitroso-compound cation formation, and release of NDEA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of NDEA can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, hydropic degeneration, necrosis, and apoptosis were acutely induced at eight weeks and onwards in a study .
Dosage Effects in Animal Models
The effects of NDEA vary with different dosages in animal models. For example, a study showed that a dose of 1 ppm of NDEA in the drinking water will cause about 25% of rats to develop a liver neoplasm . Toxic or adverse effects have also been observed at high doses.
Metabolic Pathways
NDEA is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. The metabolic activation and degradation of NDEA by cytochrome P4502E1 produces formaldehyde and methanol that would degrade further .
Transport and Distribution
NDEA is transported and distributed within cells and tissues. It is soluble in water, lipids, and other organic solvents, which allows it to be widely spread in aquatic environments .
Preparation Methods
N-nitrosodiethylamine can be synthesized through the reaction of nitrous acid with diethylamine. The reaction typically involves the protonation of a nitrite to form nitrous acid, which then reacts with diethylamine to produce this compound and water . Industrial production methods often involve the use of gas chromatography and mass spectrometry to ensure the purity and stability of the compound .
Chemical Reactions Analysis
N-nitrosodiethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of nitroso compounds, while reduction can yield amines .
Scientific Research Applications
N-nitrosodiethylamine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reactant to synthesize α-amino oxime derivatives from alkenes via visible-light-induced photoaddition in the presence of hydrochloric acid . In biology and medicine, this compound is used to induce liver tumorigenesis in experimental research, as it affects DNA integrity through alkylation . It is also used in the study of amino acid biosynthesis and DNA damage repair . In industry, this compound is used as a gasoline and lubricant additive, antioxidant, and stabilizer for industrial materials .
Comparison with Similar Compounds
N-nitrosodiethylamine is similar to other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiisopropylamine. These compounds share similar chemical structures and carcinogenic properties. this compound is unique in its specific applications and the particular pathways it affects. For example, while N-nitrosodimethylamine is also used in research to induce liver tumors, this compound has been found to perturb amino acid biosynthesis and DNA damage repair in yeast . Other similar compounds include N-nitrosodibutylamine and N-nitrosodiisopropylamine .
Properties
IUPAC Name |
N,N-diethylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNQDOYYEUMPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Record name | N-NITROSODIETHYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021028 | |
Record name | N-Nitrosodiethylamine | |
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Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitrosodiethylamine is a clear slightly yellow liquid. Boiling point 175-177 °C. Can reasonably be anticipated to be a carcinogen. Used as a gasoline and lubricant additive and as an antioxidant and stabilizer in plastics., Slightly yellow liquid; [Merck Index], Clear slightly yellow liquid. | |
Record name | N-NITROSODIETHYLAMINE | |
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Record name | N-Nitrosodiethylamine | |
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Boiling Point |
351 °F at 760 mmHg (NTP, 1992), 172 °C, BP: 175-177 °C, 351 °F | |
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Record name | N-Nitrosodiethylamine | |
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Flash Point |
145 °F (NTP, 1992), 145 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 106,000 mg/L at 24 °C, Soluble in water, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, Soluble in alcohol, ether, Soluble in organic solvents and lipids | |
Record name | N-NITROSODIETHYLAMINE | |
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Density |
0.9422 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9422 g/ cu cm at 20 °C, 0.9422 | |
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Vapor Pressure |
5.7 mmHg at 77 °F ; 8.8 mmHg at 94.1 °F (NTP, 1992), 0.86 [mmHg], VP: 0.16, 0.40, 1.6 and 2.7 mm Hg at 0, 10, 30 and 40 °C, respectively, 0.86 mm Hg at 20 °C, 5.7 mmHg | |
Record name | N-NITROSODIETHYLAMINE | |
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Mechanism of Action |
... It is shown that the two nitrosamines N-nitrosodiethylamine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone bind to nicotinic cholinergic receptors in hamster lung. Binding of the nitrosamines as well as nicotine to this receptor stimulates proliferation of human lung carcinoid cells in vitro. These data suggest chronic stimulation of nicotinic receptors by nicotine and nitrosamines in smokers as one of the molecular events responsible for stimulation of neuroendocrine cell proliferation and ultimately the development of lung tumors with neuroendocrine differentiation. ... | |
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Color/Form |
Yellow oil, Slightly yellow liquid | |
CAS No. |
55-18-5 | |
Record name | N-NITROSODIETHYLAMINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.